Cytotoxicity Selectivity in Lung Adenocarcinoma: Epifriedelanol vs. Friedelanol vs. Ursolic Acid
In a comparative cytotoxicity study against the A549 human lung adenocarcinoma cell line, friedelanol's structural epimer, epifriedelanol, demonstrated exceptionally potent activity with an IC50 of 0.44 μM. In contrast, the structurally distinct pentacyclic triterpenoid ursolic acid was over 100-fold less potent in the same assay (IC50 = 51.25 μM) [1]. This direct comparison within the same experimental system highlights the critical impact of stereochemistry and core skeleton on cytotoxic potency, establishing epifriedelanol as a highly active, stereochemically-defined comparator for friedelanol-focused research.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.44 μM (epifriedelanol, a direct C-3 stereoisomer of friedelanol) |
| Comparator Or Baseline | Ursolic acid: IC50 = 51.25 μM |
| Quantified Difference | Epifriedelanol is 116.5-fold more potent than ursolic acid |
| Conditions | A549 human lung adenocarcinoma cell line in vitro |
Why This Matters
For researchers screening friedelane-type triterpenoids for anticancer activity, this data proves the necessity of specifying stereochemistry (e.g., friedelanol vs. epifriedelanol) for potency and potential selectivity against lung cancer models.
- [1] Singh, K. et al. A new sesquiterpene lactone isolated from Ainsliaea smithii and cytotoxic activity against the A549 cancer cell line. Nat. Prod. Res. 2025, DOI: 10.1080/14786419.2025.2477810. View Source
